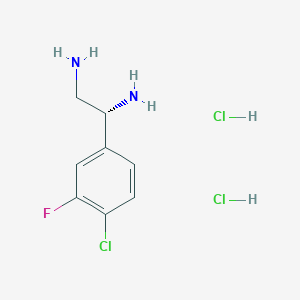
(1R)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine 2hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine 2hcl is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which can significantly influence its chemical behavior and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine 2hcl typically involves multi-step organic reactions. One common approach is the reduction of a corresponding nitro compound followed by amination. The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain a high-purity product suitable for further applications.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine 2hcl can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used in the initial synthesis stages.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine 2hcl is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown promise in the development of new pharmaceuticals. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development. Research has focused on its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties can enhance the performance of products in various applications, including coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of (1R)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents play a crucial role in modulating its binding affinity and selectivity. These interactions can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effects.
Comparación Con Compuestos Similares
Similar Compounds
Trifluorotoluene: An organic compound with similar fluorine substitution, used as a solvent and intermediate in chemical synthesis.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A fluorinated pyrazole with applications in medicinal chemistry.
(E)-3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: A fluorinated chalcone used in various chemical reactions.
Uniqueness
What sets (1R)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine 2hcl apart from these similar compounds is its specific combination of chloro and fluoro substituents on the phenyl ring, which can significantly influence its reactivity and biological activity. This unique structure allows for a broader range of applications and potential for innovation in various fields.
Propiedades
Fórmula molecular |
C8H12Cl3FN2 |
|---|---|
Peso molecular |
261.5 g/mol |
Nombre IUPAC |
(1R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H10ClFN2.2ClH/c9-6-2-1-5(3-7(6)10)8(12)4-11;;/h1-3,8H,4,11-12H2;2*1H/t8-;;/m0../s1 |
Clave InChI |
MWQRUBKFRYNPRZ-JZGIKJSDSA-N |
SMILES isomérico |
C1=CC(=C(C=C1[C@H](CN)N)F)Cl.Cl.Cl |
SMILES canónico |
C1=CC(=C(C=C1C(CN)N)F)Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


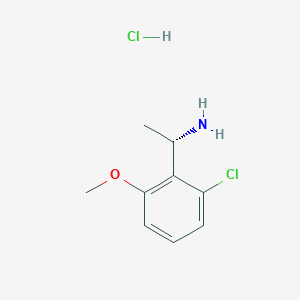
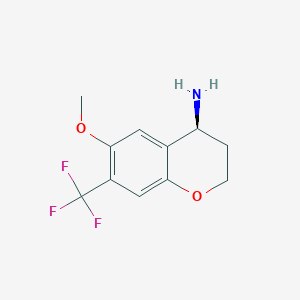
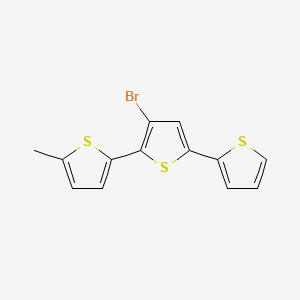
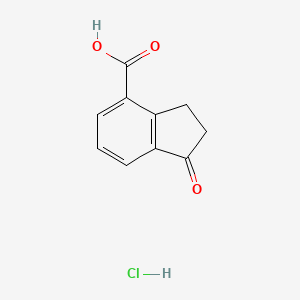


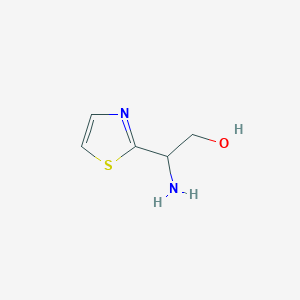
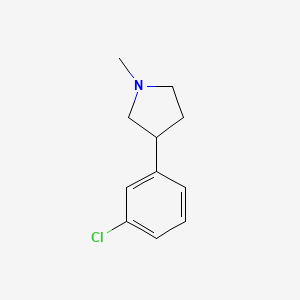
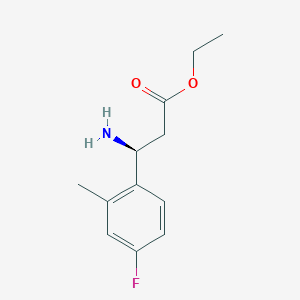
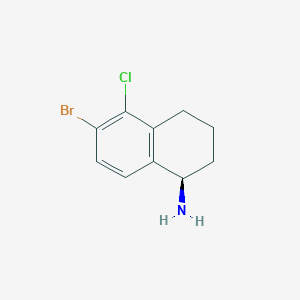
![4-((Tert-butoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-4-carboxylic acid](/img/structure/B13045035.png)
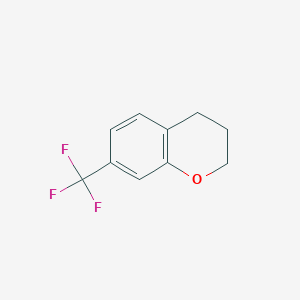
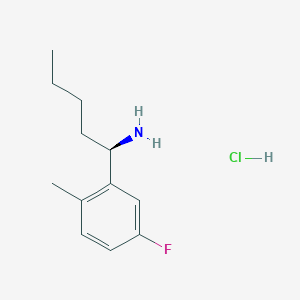
![2-(3,4-Dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetic acid](/img/structure/B13045047.png)
